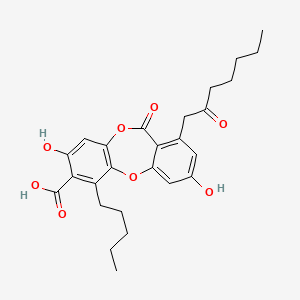

Physodic acid

Description

Structure

3D Structure

Properties

CAS No. |

84-24-2 |

|---|---|

Molecular Formula |

C26H30O8 |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

3,9-dihydroxy-6-oxo-7-(2-oxoheptyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |

InChI |

InChI=1S/C26H30O8/c1-3-5-7-9-16(27)11-15-12-17(28)13-20-22(15)26(32)34-21-14-19(29)23(25(30)31)18(24(21)33-20)10-8-6-4-2/h12-14,28-29H,3-11H2,1-2H3,(H,30,31) |

InChI Key |

KVTYWHGIZSCFLG-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCCCC)O)O)C(=O)O |

Canonical SMILES |

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCCCC)O)O)C(=O)O |

melting_point |

205.0 °C |

Other CAS No. |

84-24-2 |

Synonyms |

physodalic acid physodic acid |

Origin of Product |

United States |

Foundational & Exploratory

Physodic Acid: A Comprehensive Technical Guide to its Origins and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physodic acid, a naturally occurring depsidone, has garnered significant interest within the scientific community for its diverse biological activities, including potential anticancer and neuroprotective properties.[1][2] This technical guide provides an in-depth exploration of the origins and natural sources of this compound. It details its biosynthesis through the acetyl-polymalonyl pathway, identifies its primary lichen sources, and presents compiled quantitative data on its concentration. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, and includes visualizations of the biosynthetic pathway and experimental workflows to support research and development efforts.

Introduction

This compound (C₂₆H₃₀O₈) is a secondary metabolite belonging to the depsidone class of polyphenolic compounds.[3] Depsidones are characterized by a dibenzo[b,e][4][5]dioxepin-11-one ring structure.[6] These compounds are primarily produced by lichenized fungi, where they are believed to play a role in protecting the lichen from herbivores, UV radiation, and microbial attack. The unique structure of this compound contributes to its notable biological activities, making it a molecule of interest for pharmacological research and drug development.[1][2][3]

Origins and Biosynthesis

The biosynthesis of this compound originates from the acetyl-polymalonyl pathway, a major route for the production of polyketides in fungi.[6][7] The process is initiated with acetyl-CoA and malonyl-CoA as precursor molecules.

The key steps in the biosynthesis are catalyzed by a multi-enzyme complex known as a non-reducing polyketide synthase (NR-PKS).[4][8] A putative gene cluster responsible for the biosynthesis of this compound and its precursor, olivetoric acid (a depside), has been identified in the lichen Pseudevernia furfuracea.[4][5] This cluster contains the necessary genes encoding for the NR-PKS and a cytochrome P450 monooxygenase.[4]

The proposed biosynthetic pathway is as follows:

-

Polyketide Chain Formation: The NR-PKS catalyzes the condensation of one acetyl-CoA and seven malonyl-CoA units to form two different polyketide chains.

-

Cyclization and Aromatization: These polyketide chains undergo intramolecular cyclization and aromatization to form two distinct phenolic rings, orsellinic acid and olivetoric acid monocyclic precursors.

-

Depside Formation: The NR-PKS then catalyzes the esterification of these two phenolic units to form the depside, olivetoric acid.

-

Oxidative Cyclization: A key step in the formation of the depsidone structure is the intramolecular oxidative cyclization of the depside precursor, olivetoric acid. This reaction is catalyzed by a cytochrome P450 monooxygenase, which forms the characteristic ether linkage of the dibenzo[b,e][4][5]dioxepin-11-one core of this compound.[4][8]

Natural Sources

This compound is exclusively found in various species of lichens, which are symbiotic organisms composed of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). The mycobiont is responsible for the production of these secondary metabolites.[3]

The primary lichen genera known to produce this compound include:

-

Hypogymnia : Species such as Hypogymnia physodes are considered a major source of this compound.[1][3] This species is widespread in temperate and boreal regions of the Northern Hemisphere.

-

Pseudevernia : Pseudevernia furfuracea is another well-documented source, existing in two chemotypes, one producing olivetoric acid and the other this compound.[3][4]

-

Flavoparmelia : Flavoparmelia springtonensis has also been reported to contain this compound.[4]

-

Hypogymnia lugubris is another known source of this compound.[3]

The concentration of this compound can vary depending on the lichen species, geographical location, and environmental conditions.

Quantitative Data

The following table summarizes the reported concentrations of this compound and related compounds in Hypogymnia physodes.

| Compound | Concentration (mg/g Dry Weight) | Reference |

| This compound | 54.3 | [5] |

| Physodalic Acid | 106.2 | [5] |

| 3-Hydroxythis compound | 48.8 | [5] |

| Atranorin | 9.6 | [5] |

Experimental Protocols

The isolation and purification of this compound from lichen thalli typically involve solvent extraction followed by chromatographic separation.

General Extraction and Isolation Workflow

Detailed Extraction Protocol (Generalized)

This protocol is a composite of methodologies reported in the literature.

1. Sample Preparation:

- Air-dry the lichen thalli (e.g., Hypogymnia physodes) at room temperature.

- Coarsely crush the dried material to increase the surface area for extraction.

2. Solvent Extraction:

- Macerate the crushed lichen material (e.g., 100 g) in a suitable organic solvent such as acetone or diethyl ether.[1][9] A solid-to-solvent ratio of 1:10 (w/v) is commonly used.

- Agitate the mixture at room temperature for a prolonged period (e.g., 24-48 hours) or perform successive extractions for shorter durations (e.g., 3 x 1 hour).[9]

3. Filtration and Concentration:

- Filter the mixture through filter paper to separate the lichen material from the solvent extract.

- Combine the filtrates if successive extractions were performed.

- Concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of the target compounds.[9]

Isolation by Column Chromatography

1. Column Preparation:

- Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., toluene or hexane).[9]

- Pack a glass column with the slurry, ensuring no air bubbles are trapped.

- Equilibrate the column by running the non-polar solvent through it.

2. Sample Loading:

- Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.

- Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

3. Elution:

- Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a gradient of toluene-ethyl acetate (e.g., starting from 110:0 to 100:10 v/v).[9]

- Collect fractions of a consistent volume.

4. Fraction Analysis:

- Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable developing solvent for TLC can be a mixture of toluene, ethyl acetate, and formic acid.

- Combine the fractions containing pure this compound.

5. Final Purification:

- Evaporate the solvent from the combined fractions to yield purified this compound.

- The purity can be further assessed by High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in extracts.

1. Chromatographic Conditions (Example):

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient elution using a mixture of methanol and 0.1% o-phosphoric acid in water is often effective for separating phenolic compounds.[10]

- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detection at a wavelength of 254 nm.[10]

- Column Temperature: Maintained at a constant temperature, for example, 30°C.

2. Sample and Standard Preparation:

- Prepare a stock solution of the purified this compound standard of known concentration in a suitable solvent (e.g., methanol).

- Create a series of calibration standards by diluting the stock solution.

- Dissolve the lichen extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

- Inject the standards and samples onto the HPLC system.

- Construct a calibration curve by plotting the peak area of the standard against its concentration.

- Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion

This compound is a promising natural product with significant biological potential, originating from specific lichen species. Understanding its biosynthesis, natural abundance, and effective methods for its extraction and purification are fundamental for advancing research into its pharmacological applications. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers in the field of natural product chemistry and drug development, facilitating further investigation into this intriguing molecule.

References

- 1. Lichen-derived caperatic acid and this compound inhibit Wnt signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Scholars@Duke publication: Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and this compound Chemotypes of <i>Pseudevernia furfuracea</i>. [scholars.duke.edu]

- 6. researchgate.net [researchgate.net]

- 7. helixchrom.com [helixchrom.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of a SPE-HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Physodic Acid in Lichens

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathway of physodic acid, a prominent secondary metabolite found in various lichen species. It details the enzymatic processes, genetic underpinnings, and regulatory influences governing its production. Furthermore, this guide compiles available quantitative data and outlines key experimental protocols for the study of this complex natural product.

The this compound Biosynthesis Pathway

This compound is a depsidone, a class of polyphenolic compounds characterized by two aromatic rings linked by both an ester and an ether bond.[1] Its biosynthesis originates from the acetyl-polymalonyl pathway, a major route for producing aromatic polyketides in lichens.[2][3][4] The process is a multi-step enzymatic cascade primarily involving a non-reducing polyketide synthase (NR-PKS) and a cytochrome P450 monooxygenase.[5]

The biosynthesis begins with the formation of a hexanoyl-CoA starter unit, which is produced by a dedicated fatty acid synthase (FAS) complex, likely comprising HexA and HexB homologs.[5] This starter unit is then loaded onto the NR-PKS. The NR-PKS subsequently catalyzes the successive condensation of malonyl-CoA extender units to build the polyketide backbone.[3] A key feature of the PKSs involved in depside and depsidone synthesis is the presence of two acyl carrier protein (ACP) domains, which is associated with the formation of the two aromatic rings.[5]

The assembled polyketide chain undergoes intramolecular cyclization and aromatization to form two monocyclic aromatic units. These units are then joined by an ester bond to create the depside precursor, olivetoric acid. The final and defining step in this compound synthesis is an intramolecular oxidative C-O coupling reaction, catalyzed by a cytochrome P450 enzyme, which forms the characteristic ether linkage of the depsidone structure.[5]

Genetic Basis of Biosynthesis

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC).[3] This clustering facilitates the co-regulation of all necessary enzymes for the pathway.

Comparative genomics and metatranscriptomics of two chemotypes of the lichen Pseudevernia furfuracea—one producing olivetoric acid and the other this compound—have led to the identification of a candidate BGC.[5] The gene cluster PF33-1_006185 , found in both chemotypes, is proposed to be responsible for the synthesis of both compounds.[5] This cluster contains the essential NR-PKS gene, alongside genes predicted to encode the cytochrome P450 and other modifying enzymes required for the complete pathway. The ability of the same core PKS to produce different final products highlights the importance of starter unit selection and downstream modifying enzymes.[6]

Regulatory Influences on Production

The synthesis of lichen secondary metabolites is not constitutive but is influenced by a complex interplay of developmental and environmental signals.[7] While a specific signaling pathway for this compound has not been fully elucidated, general principles of lichen metabolite regulation apply.

Key factors include:

-

Symbiotic Interactions: Chemical signaling between the fungal mycobiont and the algal or cyanobacterial photobiont is crucial for establishing the symbiotic relationship and is believed to influence the activation of secondary metabolite BGCs.[8] Sugars and sugar alcohols like ribitol and glucose, transferred from the photobiont, serve as the primary carbon and energy source for the mycobiont's metabolic processes, including polyketide synthesis.[8][9]

-

Environmental Cues: Abiotic factors such as UV radiation, temperature, and moisture levels can significantly impact the production of secondary metabolites.[4] These compounds often serve protective roles, such as UV screening or antimicrobial defense, and their synthesis is upregulated under stress conditions.[10]

Quantitative Data

While direct quantitative data on the enzyme kinetics and in-thallus precursor concentrations for the this compound pathway are not extensively reported in the literature, valuable quantitative information exists regarding its biological activity and extraction yields.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| A375 | Melanoma | 6.25 - 50 (Dose-dependent) | - | [11] |

| MDA-MB-231 | Breast Cancer | 46.0 - 93.9 | 72 | [12] |

| MCF-7 | Breast Cancer | 46.0 - 93.9 | 72 | [12] |

| T-47D | Breast Cancer | 46.0 - 93.9 | 72 | [12] |

| HCT116 | Colorectal Cancer | Potent activity noted | - | [13] |

Note: this compound was found to be inactive against the non-tumorigenic MCF-10A breast cell line (IC₅₀ >100 µM).[12]

Table 2: Extraction Optimization Data for Lichen Metabolites from Hypogymnia physodes

| Extraction Method | Solvent | Key Parameters | Outcome | Reference |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Acetone | - | Most selective for lichen acids | [14] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol (79.57%) | 38.04 °C, 19.63 min | Optimal for total polyphenols from P. furfuracea | [15] |

| Natural Deep Eutectic Solvents (NADES) | Menthol/Camphor (1.5:1) | 40 °C, 30 min | Maximized metabolite extraction |[14] |

Experimental Protocols

Studying the this compound biosynthesis pathway requires a combination of metabolite chemistry and molecular biology techniques.

This generalized protocol is based on common methods for extracting and analyzing lichen secondary metabolites.[14][15][16]

-

Sample Preparation:

-

Collect lichen thalli (e.g., Hypogymnia physodes, Pseudevernia furfuracea) and carefully clean them of debris.[2]

-

Wash the samples with tap water, followed by distilled water, and air-dry at room temperature.[16]

-

Grind the dried thalli into a fine powder using a mixer grinder or mortar and pestle.[16]

-

-

Extraction (Soxhlet Method):

-

Place 10 g of powdered lichen material into a cellulose thimble and insert it into a Soxhlet extractor.[16]

-

Use acetone as the solvent, as it is highly effective for depsidones.[2][12]

-

Conduct the extraction for 48 hours at the boiling temperature of the solvent.[16]

-

After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

-

-

Analysis (Thin Layer Chromatography - TLC):

-

Dissolve a small amount of the crude extract in acetone.

-

Spot the solution onto a Merck silica gel 60 F₂₅₄ TLC plate.[16]

-

Develop the chromatogram in a standard solvent system, such as Toluene:Dioxane:Acetic acid (180:60:8).[16]

-

Visualize spots under short- and long-wavelength UV light to identify compounds based on their Rf values and comparison with standards.

-

-

Quantification and Identification (HPLC/MS):

-

For precise quantification and structural confirmation, subject the crude or purified extract to analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[17]

-

This rapid protocol is adapted from methods proven effective for various lichen taxa, which are often challenging due to high polysaccharide content.[18]

-

Lysis:

-

Place approximately 10 mg of clean, dry lichen thallus into a 2-mL microcentrifuge tube containing sterile beads.

-

Mechanically disrupt the cells using a bead beater for 1-2 minutes.

-

Add 300 µL of KCl extraction buffer, vortex thoroughly, then add 300 µL of chloroform and invert gently.

-

-

Phase Separation:

-

Centrifuge the sample for 1 minute at 12,000 rpm.

-

Carefully transfer the upper aqueous layer to a new 1.5-mL microcentrifuge tube.

-

-

DNA Precipitation:

-

Add 180 µL (0.6 volumes) of chilled isopropanol to the aqueous layer and mix by gentle inversion.

-

Centrifuge for 1 minute at 12,000 rpm to pellet the DNA. Discard the supernatant.

-

-

Washing and Resuspension:

-

Wash the DNA pellet with 300 µL of chilled 70% ethanol.

-

Air-dry or use a heat block (50-65°C) to dry the pellet for 5 minutes.

-

Resuspend the purified DNA in a suitable buffer (e.g., TE buffer). The extracted DNA is suitable for PCR amplification of biosynthetic genes and subsequent sequencing.

-

Conclusion and Future Directions

The biosynthesis of this compound is a sophisticated enzymatic process encoded by a dedicated gene cluster, with the depside olivetoric acid as a key intermediate.[5] While the core pathway has been outlined, significant research is still needed to fully understand the intricate regulatory networks that control its expression in response to symbiotic and environmental signals. Future work involving targeted gene knockouts in the native lichen fungus (if technically feasible) or expanded heterologous expression studies will be critical for definitively confirming the function of each gene within the BGC. Elucidating these details will not only advance our fundamental understanding of lichen biology but also unlock the potential for biotechnological production of this and other pharmacologically active lichen metabolites.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lichen secondary metabolites: Synthesis pathways and biological activities | ÇOBANOĞLU ÖZYİĞİTOĞLU | Acta Biologica Turcica [actabiologicaturcica.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. How to build a lichen: from metabolite release to symbiotic interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Potential anticancer activity of lichen secondary metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic activity of this compound and acetone extract from Hypogymnia physodes against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lichen-derived caperatic acid and this compound inhibit Wnt signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. microbiologyjournal.org [microbiologyjournal.org]

- 17. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Easy, Rapid, and Cost-Effective Method for DNA Extraction from Various Lichen Taxa and Specimens Suitable for Analysis of Fungal and Algal Strains - PMC [pmc.ncbi.nlm.nih.gov]

Physodic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physodic acid, a naturally occurring depsidone isolated from various lichen species, has garnered significant scientific interest due to its diverse biological activities, particularly its potential as an anticancer agent. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It includes detailed tables of its physicochemical characteristics, descriptions of experimental protocols for its isolation and analysis, and a visualization of its known effects on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a polyphenolic compound characterized by a depsidone core structure. Its physical and chemical properties are summarized in the tables below.

Identification and Formula

| Property | Value | Reference |

| CAS Number | 84-24-2 | [1] |

| Molecular Formula | C₂₆H₃₀O₈ | [1] |

| IUPAC Name | 2-hydroxy-4-methoxy-6-pentylbenzoic acid 4-carboxy-3-hydroxy-5-(2-oxoheptyl)phenyl ester | |

| Synonyms | Physodalin, Farinacinic acid, Farinacic acid, Evernuric acid |

Molecular and Physical Data

| Property | Value | Reference |

| Molecular Weight | 470.51 g/mol | [1] |

| Melting Point | 204-205 °C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in acetone, methanol, and ethanol. Sparingly soluble in water. | [2] |

Spectroscopic Data

| Technique | Data Highlights | Reference |

| ¹H NMR | Data reported in the literature, specific shifts and coupling constants available in specialized publications. | [1] |

| ¹³C NMR | Data reported in the literature, characteristic peaks for the depsidone core and side chains. | [1] |

| Infrared (IR) | Characteristic absorptions for hydroxyl, carbonyl (ester and ketone), and aromatic functionalities. | |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns consistent with the depsidone structure. | [1][3][4][5][6][7] |

Experimental Protocols

Isolation and Purification of this compound

Source Material: Thalli of lichens such as Hypogymnia physodes.

Methodology:

-

Extraction: The air-dried and powdered lichen material is extracted with a suitable organic solvent, such as acetone or methanol, at room temperature for an extended period (e.g., 48 hours). The extraction is typically repeated multiple times to ensure complete recovery of the compound.[2][8][9]

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different components.

-

Crystallization: The fractions containing this compound are collected, combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., methanol/water) to obtain pure this compound as white crystals.

-

Characterization: The purity and identity of the isolated this compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by determining its melting point.

Determination of Melting Point

The melting point of this compound is determined using a standard capillary melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten is recorded as the melting point.

Solubility Assessment

The solubility of this compound in various solvents can be determined by adding an excess amount of the compound to a known volume of the solvent at a specific temperature. The suspension is stirred for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Cytotoxicity Assays

The cytotoxic effects of this compound on cancer cell lines are commonly evaluated using the following assays:[10][11][12][13][14]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

-

Crystal Violet Assay: This assay involves staining the adherent cells with crystal violet dye. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of cells.

General Procedure for Cytotoxicity Assays:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in a small amount of DMSO and then diluted in the culture medium) for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) is also included.

-

Assay Performance: After the incubation period, the respective assay protocol (MTT, Neutral Red, or Crystal Violet) is followed.

-

Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.[15][16][17][18][19]

Methodology:

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, with its anticancer properties being the most extensively studied. It induces apoptosis (programmed cell death) in various cancer cell lines and has been found to modulate key cellular signaling pathways.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, prostate, and colon.[20] Its anticancer mechanism is primarily attributed to the induction of apoptosis.

Wnt Signaling Pathway

One of the key signaling pathways affected by this compound is the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[20] this compound has been shown to inhibit the canonical Wnt signaling cascade.

Caption: this compound's inhibitory effect on the Wnt signaling pathway.

The diagram above illustrates the mechanism by which this compound is thought to exert its anticancer effects in colorectal cancer cells. In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to promote the expression of target genes that drive cell proliferation and inhibit apoptosis. This compound inhibits this pathway, leading to a decrease in the expression of these target genes, which in turn suppresses cell proliferation and promotes apoptosis.

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties and significant biological activities. The experimental protocols outlined in this guide provide a framework for its isolation, characterization, and biological evaluation. The elucidation of its effects on cellular signaling pathways, such as the Wnt pathway, offers valuable insights into its potential as a therapeutic agent. Further research is warranted to fully explore the pharmacological potential of this compound and its derivatives in the development of new drugs, particularly for the treatment of cancer.

References

- 1. Effect of four lichen acids isolated from Hypogymnia physodes on viability of rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scienceready.com.au [scienceready.com.au]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. savemyexams.com [savemyexams.com]

- 8. researchgate.net [researchgate.net]

- 9. Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Cytotoxic activity of this compound and acetone extract from Hypogymnia physodes against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 16. benchchem.com [benchchem.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. bio-rad.com [bio-rad.com]

- 20. scispace.com [scispace.com]

Physodic Acid: A Technical Guide to its Biological Activities

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Physodic acid, a lichen-derived depsidone, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. Extracted primarily from lichens of the Hypogymnia and Pseudevernia genera, this secondary metabolite has demonstrated a range of pharmacological properties, including robust anticancer, enzyme inhibitory, anti-inflammatory, antioxidant, and antimicrobial effects. This document provides a comprehensive technical overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and workflows to support ongoing research and drug development efforts.

Anticancer Activity

This compound exhibits significant cytotoxic and pro-apoptotic activity across a variety of human cancer cell lines, often with a degree of selectivity for tumorigenic cells over non-tumorigenic counterparts.

Cytotoxicity

Studies have consistently shown that this compound induces cell death in a dose-dependent manner in numerous cancer cell lines, including breast, melanoma, glioblastoma, and prostate cancers.[1][2][3][4] Notably, it was found to be inactive against the non-tumorigenic MCF-10A breast cell line at concentrations that were cytotoxic to breast cancer cells, suggesting a potential therapeutic window.[1][5]

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| MDA-MB-231 | Breast (ER-) | MTT | 72 h | 93.9 ± 10.2 | [6] |

| Neutral Red | 72 h | 68.8 ± 14.3 | [6] | ||

| Crystal Violet | 72 h | 71.9 ± 14.8 | [6] | ||

| MCF-7 | Breast (ER+) | MTT | 72 h | 72.4 ± 7.9 | [6] |

| Neutral Red | 72 h | 46.0 ± 11.3 | [6] | ||

| Crystal Violet | 72 h | 48.3 ± 12.6 | [6] | ||

| T-47D | Breast (ER+) | MTT | 72 h | 75.4 ± 12.6 | [6] |

| Neutral Red | 72 h | 53.9 ± 6.9 | [6] | ||

| Crystal Violet | 72 h | 49.5 ± 9.4 | [6] | ||

| A-172 | Glioblastoma | MTT | 48 h | > 25, < 50 | [3] |

| T98G | Glioblastoma | MTT | 48 h | > 25, < 50 | [3] |

| U-138 MG | Glioblastoma | MTT | 48 h | > 25, < 50 | [3] |

| A375 | Melanoma | Not Specified | Not Specified | 6.25 - 50 (Dose-responsive) | [7] |

| LNCaP | Prostate | MTT | Not Specified | 12.5 - 50 (Dose-responsive) | [4] |

| DU-145 | Prostate | MTT | Not Specified | 12.5 - 50 (Dose-responsive) |[4] |

Mechanism of Action: Apoptosis Induction

The primary mechanism underlying the anticancer effect of this compound is the induction of apoptosis.[2][7] It has been shown to sensitize TRAIL-resistant LNCaP prostate cancer cells to TRAIL-induced apoptosis, indicating its potential in combination therapies.[4] The apoptotic process is likely mediated through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.[7][8] Some evidence also suggests a reduction in Hsp70 expression may be involved in its effect on melanoma cells.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding : Plate cancer cells (e.g., A-172, T98G) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[3]

-

Treatment : Prepare stock solutions of this compound in DMSO. Dilute with cell culture medium to achieve final concentrations (e.g., 1–100 µM).[3][5] The final DMSO concentration should not exceed 0.1%.[5] A control group should receive medium with 0.1% DMSO.

-

Incubation : Incubate the treated cells for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[3][5]

-

MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Living cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement : Read the absorbance of the solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Analysis : Calculate cell viability as a percentage relative to the control group. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using dose-response curve analysis.

Enzyme Inhibitory Activity

This compound has been identified as an inhibitor of several enzymes implicated in cancer and neurodegenerative processes.

Profile of Enzyme Inhibition

This compound is a potent inhibitor of hyaluronidase, an enzyme whose overexpression is linked to cancer progression.[3] It also acts as an allosteric, non-ATP-competitive inhibitor of M-Phase Phosphoprotein 1 (MPP1), a kinesin involved in cytokinesis that is upregulated in bladder cancer.[9] Furthermore, it exhibits mild inhibitory activity against butyrylcholinesterase (BChE), an enzyme relevant to Alzheimer's disease pathology.[3]

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme Target | Biological Relevance | Inhibition Type | IC50 | Reference |

|---|---|---|---|---|

| Hyaluronidase | Cancer invasion/metastasis | Not Specified | 0.053 mg/mL | [3] |

| M-Phase Phosphoprotein 1 (MPP1) | Cytokinesis, Bladder Cancer | Allosteric, Non-ATP-competitive | Not Specified | [9] |

| Butyrylcholinesterase (BChE) | Neurodegeneration | Not Specified | Low activity | [3] |

| Cyclooxygenase-2 (COX-2) | Inflammation | Inactive | >300 µg/mL |[3] |

Experimental Protocol: In Vitro Hyaluronidase Inhibition Assay

-

Reagent Preparation : Prepare a solution of hyaluronidase, hyaluronic acid (as the substrate), and this compound at various concentrations. A known inhibitor like tannic acid can be used as a positive control.[3]

-

Enzyme-Inhibitor Incubation : Pre-incubate the hyaluronidase enzyme with the this compound solutions for a set time (e.g., 20 minutes) at 37°C.

-

Reaction Initiation : Initiate the enzymatic reaction by adding the hyaluronic acid substrate to the enzyme-inhibitor mixture. Incubate for a further period (e.g., 20 minutes) at 37°C.

-

Reaction Termination : Stop the reaction by adding an acidic solution, which precipitates the undigested hyaluronic acid.

-

Measurement : Measure the turbidity of the solution spectrophotometrically. Lower turbidity indicates higher enzyme activity (less undigested substrate).

-

Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor). Determine the IC50 value from the resulting dose-response curve.

Anti-inflammatory and Antioxidant Activity

Anti-inflammatory Effects

The anti-inflammatory profile of this compound is not yet fully resolved. One study reported that pure this compound was inactive as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory cascade, whereas an extract of H. physodes containing this compound did show inhibitory activity.[3] This suggests that other components of the extract may be responsible for the observed effect or that synergistic interactions are required. Further investigation into its effects on other inflammatory pathways, such as NF-κB or STAT3 signaling, and the production of mediators like nitric oxide (NO) and prostaglandins is warranted.[10]

Antioxidant Properties

This compound demonstrates antioxidant capabilities, though its activity may be less potent than that of standard antioxidants like Vitamin C or resveratrol.[11][12] Its antioxidant potential has been evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidized species.

Table 3: Antioxidant Activity of this compound

| Assay | Metric | Value (µg/mL) | Comparison | Reference |

|---|

| CUPRAC | IC0.5 | 160 | ~5x lower activity than resveratrol |[12] |

Experimental Protocol: DPPH Radical Scavenging Assay

This method assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[5][13]

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.[5]

-

Sample Preparation : Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Reaction : In a 96-well plate or cuvette, add a small volume of the this compound solution (e.g., 0.1 mL) to a larger volume of the DPPH solution (e.g., 2.9 mL).[5]

-

Incubation : Incubate the mixture in the dark at room temperature for approximately 30 minutes.

-

Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. The purple color fades to yellow in the presence of antioxidants.

-

Analysis : Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined from a plot of concentration versus percentage inhibition.

Antimicrobial Activity

This compound has shown activity against specific pathogenic microorganisms, particularly Gram-positive bacteria.

Spectrum of Activity

Research has identified this compound as being active against Staphylococcus aureus and Mycobacterium smegmatis.[14] However, it was found to be inactive against all filamentous fungi tested in the same study.[14] Another study noted that while various depsidones showed antibacterial activity, antifungal effects were not observed.[15]

Table 4: Antimicrobial Activity of this compound

| Organism | Type | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram (+) Bacteria | Active | Not Reported | [14][15] |

| Mycobacterium smegmatis | Acid-fast Bacteria | Active | Not Reported | [14] |

| Filamentous Fungi | Fungi | Inactive | Not Reported |[14] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution : In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth to create a range of concentrations.

-

Inoculation : Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion and Future Directions

This compound is a promising natural product with a well-documented profile of potent biological activities, most notably in the realm of oncology. Its ability to selectively induce apoptosis in cancer cells and inhibit enzymes crucial for tumor progression highlights its therapeutic potential. While its antioxidant and antimicrobial properties are established, its anti-inflammatory mechanisms require more in-depth investigation.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly the upstream regulators of apoptosis and its potential effects on inflammatory cascades like NF-κB. Further studies to establish a more comprehensive antimicrobial spectrum and to quantify its antioxidant capacity in various cell-based models are also necessary. The development of analogues with improved pharmacological properties, such as increased solubility and metabolic stability, could further advance this compound as a lead compound in drug discovery programs.[7][9]

References

- 1. Cytotoxic activity of this compound and acetone extract from Hypogymnia physodes against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Permeability of Hypogymnia physodes Extract Component—this compound through the Blood–Brain Barrier as an Important Argument for Its Anticancer and Neuroprotective Activity within the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Potential anticancer activity of lichen secondary metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Depsidones from Lichens as Natural Product Inhibitors of M-Phase Phosphoprotein 1, a Human Kinesin Required for Cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. znaturforsch.com [znaturforsch.com]

- 15. researchgate.net [researchgate.net]

Unveiling Physodic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physodic acid, a naturally occurring depsidone, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the historical context of its discovery, detailing the pioneering work of Japanese chemists Yasuhiko Asahina and F. Fuzikawa. We delve into the initial isolation and characterization of this fascinating lichen metabolite, presenting the experimental protocols and quantitative data from their seminal publications. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the broader life sciences.

The Discovery of this compound: A Historical Perspective

The discovery of this compound can be attributed to the meticulous work of Yasuhiko Asahina and F. Fuzikawa in 1936 . Their findings were published in the prestigious German journal, Berichte der deutschen chemischen Gesellschaft. The initial report, titled "Untersuchungen über Flechtenstoffe, LIX. Über Physodsäure (I. Mitteil.)," laid the groundwork for understanding this novel compound. This was followed by a subsequent publication in the same year, "Untersuchungen über Flechtenstoffe, LXIII. Über die Konstitution der Physodsäure," which detailed their efforts in elucidating its chemical structure.

At the time, the field of lichen chemistry was burgeoning, with Asahina being a leading figure. His development of microchemical identification methods, such as microcrystallization, revolutionized the study of lichen metabolites. The discovery of this compound was a significant contribution to this rapidly expanding field.

Initial Isolation and Characterization

Source Material

Asahina and Fuzikawa first isolated this compound from the lichen Parmelia physodes (now known as Hypogymnia physodes). This common foliose lichen, found in temperate regions, proved to be a rich source of this new depsidone.

Experimental Protocols

The isolation and characterization methods employed by Asahina and Fuzikawa were standard for the 1930s. The following is a summary of the likely experimental protocols, reconstructed from historical context and their publications.

3.2.1. Extraction of this compound

The process began with the extraction of the lichen thalli with an organic solvent. Given the practices of the era, ether or acetone were the most probable solvents used.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physodic acid, a naturally occurring depsidone primarily found in lichens of the Hypogymnia genus, and its derivatives have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, its known derivatives, and related natural compounds. It delves into their chemical structures, biosynthesis, and mechanisms of action across various biological processes, with a particular focus on their anticancer, antioxidant, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, are prolific producers of unique secondary metabolites. Among these, depsidones represent a significant class of polyphenolic compounds characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. This compound is a prominent member of this class and has been the subject of extensive research due to its wide range of pharmacological effects.[3] This guide aims to consolidate the current knowledge on this compound and its analogues, providing a technical foundation for further research and development.

Chemical Structures and Related Compounds

The core structure of this compound features two aromatic rings linked by both an ester and an ether bond.[4] Variations in the substitution patterns on these rings give rise to a variety of derivatives with distinct physicochemical and biological properties.

This compound:

-

IUPAC Name: 3,9-dihydroxy-6-oxo-7-(2-oxoheptyl)-1-pentylbenzo[b][1][2]benzodioxepine-2-carboxylic acid[5]

-

Molecular Formula: C₂₆H₃₀O₈[5]

-

Molecular Weight: 470.5 g/mol [5]

Key Derivatives and Related Depsidones:

-

3-Hydroxythis compound: Characterized by an additional hydroxyl group.[6]

-

Physodalic Acid: Contains an acetoxymethyl group.[7]

-

2'-O-Methylthis compound: Features a methyl ether group.[6]

-

Norstictic Acid: A related depsidone with a different substitution pattern.[4]

-

Salazinic Acid: Another prominent lichen depsidone with reported biological activities.[4]

-

Atranorin: A common depside found alongside this compound in lichens.[8]

-

Gyrophoric Acid: A tridepside with known biological activities.[8]

Quantitative Data on Biological Activities

The following tables summarize the reported quantitative data for the biological activities of this compound and its related compounds.

Table 1: Cytotoxicity of this compound and Derivatives against Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |

| This compound | MDA-MB-231 (Breast) | MTT | 46.0 µM | [9] |

| This compound | MCF-7 (Breast) | MTT | 93.9 µM | [9] |

| This compound | T-47D (Breast) | MTT | 68.5 µM | [9] |

| This compound | A-172 (Glioblastoma) | MTT | 42.41 µM | [10] |

| This compound | T98G (Glioblastoma) | MTT | 50.57 µM | [10] |

| This compound | U-138 MG (Glioblastoma) | MTT | 45.72 µM | [10] |

| Hypogymnia physodes Acetone Extract | MDA-MB-231 (Breast) | MTT | 46.2 µg/mL | [9] |

| Hypogymnia physodes Acetone Extract | MCF-7 (Breast) | MTT | 110.4 µg/mL | [9] |

| Hypogymnia physodes Acetone Extract | T-47D (Breast) | MTT | 85.7 µg/mL | [9] |

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | Assay Method | IC₅₀ Value | Reference |

| Hyaluronidase | Spectrophotometric | 0.053 mg/mL | [10] |

| Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) | In vitro enzyme assay | ~5 µM | [11] |

Table 3: Antioxidant Activity of this compound and Related Compounds

| Compound/Extract | Assay | IC₅₀ Value | Reference |

| Hypogymnia physodes Acetone Extract | DPPH | 141.59 µg/mL | [9] |

| This compound | DPPH | >100 µM (low activity) | [12] |

| Gallic Acid (Standard) | DPPH | Not specified in these sources, but generally very potent. | [12] |

| Propyl Gallate (Standard) | DPPH | Potent antioxidant activity. | [12] |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in cancer progression and apoptosis.

Wnt/β-catenin Signaling Pathway

This compound has been reported to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in colorectal and other cancers.[13][14] It has been shown to decrease the expression of β-catenin target genes such as Axin2, survivin, and MMP7.[13] This inhibition of Wnt signaling contributes to its anti-proliferative and pro-apoptotic effects.

Apoptosis Signaling Pathway

This compound induces apoptosis in cancer cells through the intrinsic pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Isolation and Purification of this compound from Hypogymnia physodes

Objective: To isolate and purify this compound from the lichen Hypogymnia physodes.

Materials:

-

Dried and ground thalli of Hypogymnia physodes

-

Acetone

-

Hexane

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., toluene-dioxane-acetic acid)

-

Rotary evaporator

-

Chromatography column

-

TLC plates

Procedure:

-

Extraction: Macerate the dried and ground lichen material (e.g., 100 g) with acetone at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

-

Defatting: Wash the crude extract with hexane to remove lipids and other nonpolar compounds.

-

Column Chromatography:

-

Prepare a silica gel column packed in a suitable solvent (e.g., hexane or toluene).

-

Dissolve the defatted extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a toluene-dioxane-acetic acid solvent system.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Purification and Identification:

-

Combine the fractions containing this compound (identified by comparison with a standard on TLC).

-

Evaporate the solvent to obtain purified this compound.

-

The identity and purity of the isolated compound should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and by comparing the data with published values.[17]

-

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

-

Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant activity of a compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Test compound (dissolved in methanol or ethanol)

-

Positive control (e.g., ascorbic acid or gallic acid)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: In a test tube or a well of a microplate, mix a specific volume of the test compound solution at various concentrations with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound.

Hyaluronidase Inhibition Assay

Objective: To assess the inhibitory effect of a compound on hyaluronidase activity.

Principle: This assay measures the ability of a compound to inhibit the enzymatic degradation of hyaluronic acid by hyaluronidase. The remaining hyaluronic acid is quantified, often by a turbidimetric method where undigested hyaluronic acid forms a precipitate with a protein solution.

Materials:

-

Hyaluronidase enzyme solution

-

Hyaluronic acid solution (substrate)

-

Buffer solution (e.g., acetate buffer, pH 4.5)

-

Test compound

-

Acidic albumin solution

-

Spectrophotometer

Procedure:

-

Pre-incubation: Pre-incubate the hyaluronidase enzyme with various concentrations of the test compound in the buffer solution for a specific time (e.g., 10-20 minutes) at 37°C.

-

Enzymatic Reaction: Initiate the reaction by adding the hyaluronic acid substrate to the pre-incubated mixture. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination and Precipitation: Stop the reaction by adding the acidic albumin solution. The undigested hyaluronic acid will form a precipitate, leading to turbidity.

-

Absorbance Measurement: Measure the turbidity of the solution by reading the absorbance at a specific wavelength (e.g., 600 nm).

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (enzyme and substrate without the inhibitor). The IC₅₀ value is then determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of a compound against the COX-2 enzyme.

Principle: This assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). The PGH₂ is then reduced, and the resulting product is quantified, often using a colorimetric or fluorometric method.

Materials:

-

Purified COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Buffer solution (e.g., Tris-HCl buffer, pH 8.0)

-

Test compound

-

Detection reagent (e.g., a chromogenic or fluorogenic substrate for the peroxidase reaction)

-

Spectrophotometer or fluorometer

Procedure:

-

Enzyme and Inhibitor Incubation: In a suitable reaction vessel, incubate the COX-2 enzyme with the test compound at various concentrations in the presence of heme and buffer for a specific time (e.g., 10-15 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: The peroxidase activity is measured by monitoring the change in absorbance or fluorescence of the detection reagent over a specific period.

-

Data Analysis: The rate of the reaction is determined, and the percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Synthesis of this compound Derivatives

While this compound is a natural product, the synthesis of its derivatives is crucial for structure-activity relationship (SAR) studies and the development of more potent and selective drug candidates. The general approach often involves the modification of the functional groups present on the this compound scaffold.

General Strategies for Derivatization:

-

Esterification/Amidation of the Carboxylic Acid: The carboxylic acid group can be converted to various esters or amides to modulate lipophilicity and cell permeability.

-

Modification of Phenolic Hydroxyl Groups: The hydroxyl groups can be alkylated, acylated, or used for the formation of glycosides to alter the compound's properties.

-

Modification of the Side Chains: The alkyl side chains can be modified through various organic reactions to investigate their role in biological activity.

The synthesis of the depsidone core itself is a complex process that can be achieved through methods like the oxidative coupling of benzophenones.[18]

References

- 1. The Structure of the Lichen Depsidones Fulgidin and Isofulgidin | Australian Journal of Chemistry | ConnectSci [connectsci.au]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. This compound | C26H30O8 | CID 65751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physodalic acid | C20H16O10 | CID 5489369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lichen Depsides and Tridepsides: Progress in Pharmacological Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic activity of this compound and acetone extract from Hypogymnia physodes against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. kar.kent.ac.uk [kar.kent.ac.uk]

- 12. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lichen-derived caperatic acid and this compound inhibit Wnt signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The proteins and the mechanisms of apoptosis: A mini-review of the fundamentals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Depsidone synthesis. Part 11. Synthesis of some fungal depsidones related to nidulin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Therapeutic Potential of Physodic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physodic acid, a naturally occurring depsidone isolated from various lichen species, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth review of the therapeutic potential of this compound, with a primary focus on its anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document synthesizes current research findings, presenting quantitative data in structured tables for comparative analysis, detailing experimental protocols for key assays, and illustrating implicated signaling pathways and workflows through standardized diagrams. The information compiled herein aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast, melanoma, and glioblastoma cancers. Its mechanism of action appears to be multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression.

Cytotoxicity Data

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for this compound against various cancer cell lines is presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| MDA-MB-231 | Breast Cancer | 46.0 - 93.9 | [1] |

| MCF-7 | Breast Cancer | 46.0 - 93.9 | [1] |

| T-47D | Breast Cancer | 46.0 - 93.9 | [1] |

| A375 | Melanoma | 6.25 - 50 (dose-dependent) | |

| A-172 | Glioblastoma | > 50 | |

| T98G | Glioblastoma | > 50 | |

| U-138 MG | Glioblastoma | ~50 |

Table 1: Cytotoxicity (IC50) of this compound against various cancer cell lines.

Signaling Pathways

This compound has been shown to modulate the Wnt signaling pathway, a critical pathway often dysregulated in colorectal cancer. Studies have indicated that this compound can decrease the expression of key downstream targets of the Wnt pathway, such as Axin2, survivin, and Matrix Metallopeptidase 7 (MMP7)[2][3]. Notably, this modulation occurs without affecting the nuclear translocation of β-catenin, suggesting a mechanism of action downstream of β-catenin stabilization[2].

This compound inhibits Wnt signaling target gene expression.

The cytotoxic effects of this compound are, in part, attributed to the induction of apoptosis. While the precise molecular mechanism is still under investigation, evidence suggests the involvement of the intrinsic apoptotic pathway. This is characterized by the modulation of the Bcl-2 family of proteins, including the pro-apoptotic protein Bax, leading to the activation of caspases, the key executioners of apoptosis.

This compound induces apoptosis via the intrinsic pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

Workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours.

-

MTT Addition: Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Formazan Formation: The plate is incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties, primarily through its ability to inhibit enzymes involved in the inflammatory cascade.

Enzyme Inhibition Data

| Enzyme | Inhibition | IC50 | Citation(s) |

| Hyaluronidase | Potent Inhibitor | 0.053 mg/mL | |

| Cyclooxygenase-2 (COX-2) | No significant inhibition | > 300 µg/mL |

Table 2: Anti-inflammatory enzyme inhibition by this compound.

Experimental Protocol: Hyaluronidase Inhibition Assay

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 25 µL of incubation buffer (50 mM, pH 7.0, with 77 mM NaCl and 1 mg/mL albumin), 25 µL of hyaluronidase enzyme (30 U/mL in acetate buffer, pH 7.0), and 10 µL of various concentrations of this compound.

-

Incubation: The mixture is incubated at 37°C for 15 minutes.

-

Substrate Addition: 25 µL of hyaluronic acid (0.5 mg/mL in acetate buffer, pH 4.5) is added to initiate the enzymatic reaction.

-

Reaction Incubation: The reaction is allowed to proceed for 45 minutes at 37°C.

-

Termination and Precipitation: The reaction is terminated by the addition of 200 µL of an acidic albumin solution. The undigested hyaluronic acid forms a precipitate.

-

Absorbance Reading: The turbidity of the solution is measured at 600 nm. A decrease in turbidity indicates higher hyaluronidase activity.

-

IC50 Calculation: The percentage of hyaluronidase inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Experimental Protocol: COX-2 Inhibition Assay

Detailed Methodology:

-

Reagent Preparation: A reaction buffer, heme, and human recombinant COX-2 enzyme are prepared. This compound is dissolved in DMSO to create a stock solution, which is then serially diluted.

-

Plate Setup: In a 96-well plate, the reaction buffer, heme, and COX-2 enzyme are added to the appropriate wells.

-

Inhibitor Addition: Various concentrations of this compound or a vehicle control are added to the wells.

-

Pre-incubation: The plate is incubated for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to all wells.

-

Reaction Termination: After a specific time (e.g., 2 minutes), the reaction is stopped by adding a saturated stannous chloride solution.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

-

IC50 Calculation: The percentage of COX-2 inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Antioxidant Activity

This compound exhibits antioxidant properties, which contribute to its overall therapeutic potential by mitigating oxidative stress.

Antioxidant Capacity Data

| Assay | Result | Citation(s) |

| DPPH Radical Scavenging | IC0.5 = 160 µg/mL |

Table 3: Antioxidant activity of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

-

DPPH Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of approximately 0.1 mM.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to create a stock solution, which is then serially diluted to obtain a range of concentrations.

-

Reaction: A fixed volume of the DPPH solution is mixed with an equal volume of each this compound dilution. A control containing only the DPPH solution and the solvent is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against a variety of pathogenic microorganisms, including both bacteria and fungi.

Antimicrobial Susceptibility Data

| Microorganism | Type | MIC (µg/mL) | Citation(s) |

| Staphylococcus aureus | Gram-positive bacteria | > 32 | |

| Mycobacterium smegmatis | Bacteria | > 32 |

Table 4: Minimum Inhibitory Concentration (MIC) of this compound against selected microorganisms.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Detailed Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized microbial suspension. A positive control well (inoculum without this compound) and a negative control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion